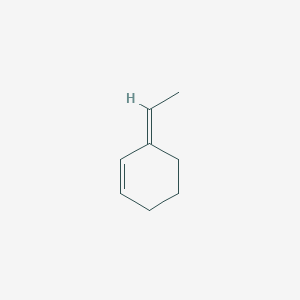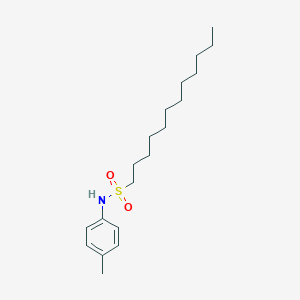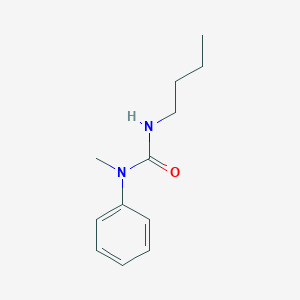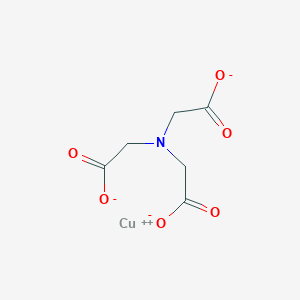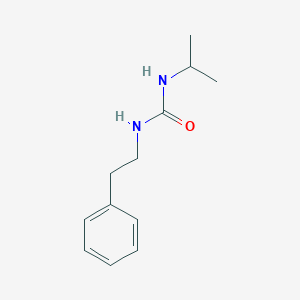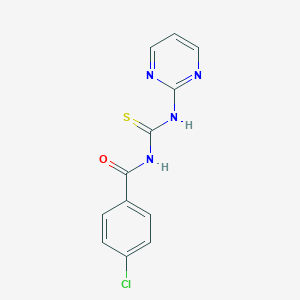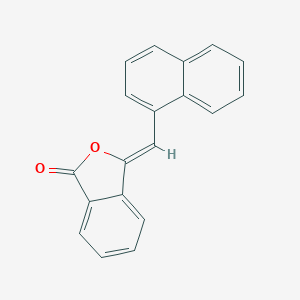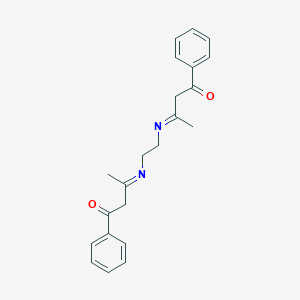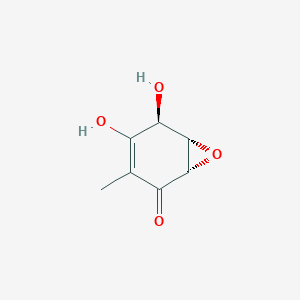
Terremutin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terremutin is a peptide derived from the venom of the Mexican scorpion, Centruroides noxius. It has gained significant attention from the scientific community due to its potential use as a therapeutic agent in various diseases. Terremutin has been shown to exhibit potent analgesic, anti-inflammatory, and anti-tumor properties. In
Wirkmechanismus
The mechanism of action of terremutin is not fully understood. However, it has been shown to interact with voltage-gated sodium channels (VGSCs) in neurons, which are involved in the transmission of pain signals. Terremutin has been shown to inhibit the activity of VGSCs, leading to a decrease in pain sensation. Terremutin has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Terremutin has been shown to exhibit potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, terremutin has been shown to have anti-tumor properties by inducing apoptosis in cancer cells. However, the exact biochemical and physiological effects of terremutin are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Terremutin has several advantages for lab experiments. It is a small peptide that can be easily synthesized using SPPS. It is also stable and can be stored for long periods without degradation. However, the low yield of terremutin makes it challenging to obtain large quantities of the peptide for experiments. Additionally, the mechanism of action of terremutin is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of terremutin. One potential direction is the development of terremutin-based therapeutics for pain and inflammation. Another potential direction is the study of the mechanism of action of terremutin to better understand its biochemical and physiological effects. Additionally, the anti-tumor properties of terremutin could be further explored for the development of cancer therapeutics.
Synthesemethoden
Terremutin is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product. The yield of terremutin is typically low, which makes it challenging to obtain large quantities of the peptide.
Wissenschaftliche Forschungsanwendungen
Terremutin has been extensively studied for its potential therapeutic use in various diseases. It has been shown to exhibit potent analgesic effects in animal models of pain. Terremutin has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, terremutin has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
18746-82-2 |
|---|---|
Molekularformel |
C9H8OS |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(1S,5S,6S)-4,5-dihydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h5-8,10H,1H3/t5-,6-,7+/m1/s1 |
InChI-Schlüssel |
AEEKMAKCLFHLPJ-QYNIQEEDSA-N |
Isomerische SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1=O)O2)O)O |
SMILES |
CC1=C(C(C2C(C1=O)O2)O)O |
Kanonische SMILES |
CC1=C(C(C2C(C1=O)O2)O)O |
Synonyme |
terremutin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



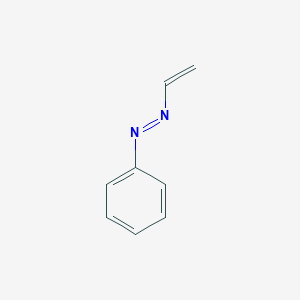
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
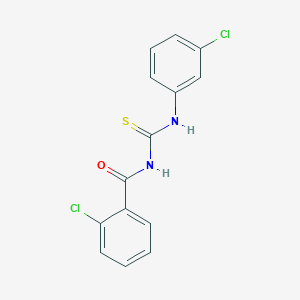
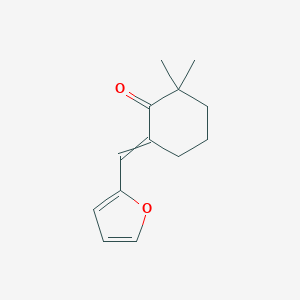
![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
